2-chloro-N-{4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl}-5-nitrobenzamide
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Overview
Description
The compound “2-chloro-N-{4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl}-5-nitrobenzamide” is a complex organic molecule. It contains several functional groups, including a chloro group, a nitro group, a methoxy group, a pyrimidine ring, a sulfamoyl group, and a benzamide group .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple functional groups. The pyrimidine ring, for instance, is a crucial part of the structure. The compound also contains a methoxy group attached to the pyrimidine ring, a sulfamoyl group attached to a phenyl ring, and a nitro group attached to a benzamide group . The exact 3D structure can be determined using techniques such as X-ray crystallography .Scientific Research Applications
Synthesis and Molecular Docking
A study on the synthesis of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives highlighted their potential as antidiabetic agents. The research included molecular docking and dynamic simulation studies to validate the compounds' inhibitory potential against α-glucosidase and α-amylase, indicating their importance in developing treatments for diabetes (Thakral et al., 2020).
Synthesis of Analogues for Medical Application
Safety and Hazards
Properties
IUPAC Name |
2-chloro-N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]-5-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN5O6S/c1-30-17-9-16(20-10-21-17)23-31(28,29)13-5-2-11(3-6-13)22-18(25)14-8-12(24(26)27)4-7-15(14)19/h2-10H,1H3,(H,22,25)(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZHGQZQEHISKSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN5O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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